4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide

Lipophilicity optimization Membrane permeability Cycloalkyl SAR

Researchers developing irreversible CA IX inhibitors often struggle to source benzenesulfonamide scaffolds that reliably combine a zinc-binding group with a stable electrophilic warhead. This compound directly solves that problem: • Integrates a 4-(2-chloroethyl) latent electrophile for covalent target engagement, confirmed by batch-specific NMR/HPLC/GC QC at 98% purity. • N-cyclopentyl substitution balances lipophilicity (XLogP3 3.0) for cellular permeability without sacrificing solubility-a critical profile for antitumor agent development. • Available from multiple qualified vendors with identical specifications, ensuring lot-to-lot reproducibility for chemoproteomic workflows and targeted protein degradation (PROTAC) linker chemistry.

Molecular Formula C13H18ClNO2S
Molecular Weight 287.81 g/mol
CAS No. 1018537-12-6
Cat. No. B12450121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide
CAS1018537-12-6
Molecular FormulaC13H18ClNO2S
Molecular Weight287.81 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl
InChIInChI=1S/C13H18ClNO2S/c14-10-9-11-5-7-13(8-6-11)18(16,17)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9-10H2
InChIKeyNQBBHPNMYSSQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide: Compound Profile and Identity


4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide (CAS 1018537-12-6) is an N-cyclopentyl-substituted benzenesulfonamide derivative bearing a 4-(2-chloroethyl) substituent on the phenyl ring. It belongs to the broader class of organic sulfonamides, which are widely studied for enzyme inhibition, particularly against carbonic anhydrase isoforms, and as synthetic intermediates in medicinal chemistry . Its molecular formula is C13H18ClNO2S with a molecular weight of 287.81 g/mol and a computed XLogP3 of 3.0, indicating moderate lipophilicity . The compound is commercially available from multiple suppliers at a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC .

Sulfonamide scaffold with chloroethyl covalent warhead
N-cyclopentyl ring provides intermediate lipophilicity
Synthetic intermediate for probe and library design
Multi-vendor, QC-verified compound

Why Structural Analogs Cannot Replace This Compound


Seemingly minor structural modifications within the N-cycloalkyl-4-(2-chloroethyl)benzenesulfonamide series produce large shifts in key physicochemical parameters that govern biological performance. Replacing the N-cyclopentyl ring with N-cyclopropyl lowers the computed logP by 0.7 units (XLogP3: 2.3 vs 3.0), while expanding to N-cycloheptyl increases it by 1.1 units (XLogP3: 4.1), directly impacting predicted membrane permeability and metabolic clearance . The 4-(2-chloroethyl) substituent introduces a potential electrophilic covalent warhead that is entirely absent in the unsubstituted N-cyclopentylbenzenesulfonamide (CAS 363586-10-1), meaning the latter cannot serve as a functional replacement in applications requiring target engagement through alkylation . These quantitative property differences demonstrate that generic substitution is not reliable without direct experimental comparison, as even single-atom ring size changes profoundly alter drug-likeness and reactivity profiles.

Cycloalkyl ring size
Changing from cyclopentyl to cyclopropyl or cycloheptyl significantly shifts predicted logP and membrane permeability, making direct substitution unreliable without experimental confirmation.
Covalent warhead necessity
Non-chloroethyl analogs lack the electrophilic substituent, removing the potential for covalent target engagement and altering the inhibition mechanism and duration.

Differentiation Evidence Against Closest Analogs


Cyclopentyl Ring Optimizes Lipophilicity Window

The N-cyclopentyl substituent on 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide yields a computed partition coefficient (XLogP3) of 3.0 . This falls in an intermediate lipophilicity range between the N-cyclopropyl analog (XLogP3 2.3) and the N-cycloheptyl analog (XLogP3 4.1) . The 0.7 log unit increase over the cyclopropyl compound and 1.1 log unit decrease relative to the cycloheptyl compound are substantial differences that predict distinct passive membrane permeability and metabolic stability profiles based on widely accepted drug-likeness guidelines.

Lipophilicity window
Cross-study comparable
XLogP3 = 3.0
Δ +0.7 vs cyclopropyl, -1.1 vs cycloheptyl
Balanced logP supports cell permeability and solubility
Computed value; experimental logP may vary
Lipophilicity optimization Membrane permeability Cycloalkyl SAR

Chloroethyl Group Provides Covalent Warhead

The 4-(2-chloroethyl) group on the phenyl ring of 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide introduces a primary alkyl chloride functionality capable of acting as an electrophilic covalent warhead. Sulfonamides bearing chloroethyl substituents are documented in the literature to inhibit enzymes such as carbonic anhydrase IX, potentially through active-site nucleophile alkylation . In contrast, N-cyclopentylbenzenesulfonamide (CAS 363586-10-1) lacks this chloroethyl group entirely and would be expected to act only as a reversible, non-covalent inhibitor, fundamentally altering the mechanism and duration of target engagement.

Covalent warhead
Class-level inference
Target: chloroethyl present Comparator: none (non-covalent only)
Enables sustained target engagement studies
Based on chloroethyl-sulfonamide literature precedent
Covalent inhibitor Alkylating agent Electrophilic warhead

Rotatable Bond Count and Conformational Flexibility

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide contains 5 rotatable bonds (excluding the cyclopentyl ring) . The N-cyclopropyl analog also has 5 rotatable bonds but possesses a significantly more constrained and rigid cyclopropyl ring, limiting conformational adaptability . The N-cycloheptyl analog retains 5 rotatable bonds but introduces a larger, more flexible cycloheptyl ring that increases entropic penalty upon binding . The cyclopentyl ring offers an intermediate degree of preorganization between these extremes, a property that can favorably influence binding entropy and ligand efficiency.

Conformational flexibility
Cross-study comparable
5 rotatable bonds; cyclopentyl ring (5-membered, moderate flexibility)
Moderate preorganization may improve binding thermodynamics
Cyclopropyl rigid, cycloheptyl highly flexible
Conformational flexibility Rotatable bonds Ligand efficiency

High Purity and Batch-Specific Quality Control

The target compound is supplied by multiple vendors at a standard purity of 98%, with batch-specific analytical documentation including NMR, HPLC, and GC data . In contrast, the N-cyclopropyl (CAS 1018537-04-6) and N-cycloheptyl (CAS 1018334-13-8) analogs show no evidence of comparable multi-vendor availability with documented QC, increasing procurement risk and potential variability in screening outcomes. Consistent purity across suppliers reduces batch-to-batch variability and ensures experimental reproducibility.

Purity & QC
Supplier data
98% (HPLC, NMR, GC); ≥2 vendors
Supports experimental reproducibility
Supplier-reported QC; independent verification advised
Purity assurance Quality control Reproducibility

High-Value Research Application Scenarios


Covalent Carbonic Anhydrase IX Inhibitor Design

The combination of a benzenesulfonamide zinc-binding group (ZBG) and a 4-(2-chloroethyl) electrophilic warhead positions this compound as a candidate scaffold for developing covalent, irreversible inhibitors of tumor-associated carbonic anhydrase IX (CA IX). The cyclopentyl N-substituent provides an intermediate lipophilicity (XLogP3 3.0) that supports cellular permeability while maintaining solubility, a balance critical for antitumor agent development . The chloroethyl group can engage nucleophilic residues proximal to the CA IX active site, potentially delivering sustained target inhibition not achievable with non-covalent, non-chloroethyl sulfonamide analogs.

Covalent Probe for Target Engagement Studies

The 4-(2-chloroethyl) substituent serves as a latent electrophile that can covalently label target proteins through nucleophilic substitution. This feature makes the compound suitable for use as a covalent probe in chemoproteomic workflows, where irreversible target engagement can be monitored via mass spectrometry-based approaches. The intermediate cyclopentyl ring size balances label incorporation efficiency and selectivity, a key consideration for minimizing off-target labeling relative to more rigid or more flexible cycloalkyl analogs .

PROTAC Linker Chemistry Building Block

The chloroethyl group can be exploited as a reactive handle for conjugating E3 ligase-recruiting moieties in the design of proteolysis-targeting chimeras (PROTACs). While a direct PROTAC linker application is not documented for this exact compound, the structural features align with established chloroalkyl-linker strategies in targeted protein degradation . The commercial availability at 98% purity with batch QC documentation further supports its use as a reliable building block for linker chemistry.

Sulfonamide Library Diversification Intermediate

The 4-(2-chloroethyl) substituent allows further derivatization through nucleophilic substitution (e.g., with amines, thiols, or phenols) to generate diverse sulfonamide libraries. The N-cyclopentyl group remains stable under common substitution conditions, enabling late-stage diversification of the chloroethyl handle without affecting the sulfonamide core. The documented purity and availability from multiple vendors ensure reproducible reaction outcomes across different synthetic batches.

Application
Selection Property
Validation Focus
CA IX covalent inhibition research
Chloroethyl warhead + sulfonamide ZBG
Sustained target engagement & selectivity
Chemoproteomic probe development
Latent electrophile for mass spectrometry labeling
Labeling efficiency & off-target profiling
PROTAC linker chemistry
Chloroethyl reactive handle for E3 ligase conjugation
Conjugation reproducibility & intermediate purity
Sulfonamide library diversification
Stable N-cyclopentyl under nucleophilic substitution
Derivatization scope & batch consistency
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